molecular formula C16H21N5O B2717457 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea CAS No. 1797224-72-6

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea

Cat. No.: B2717457
CAS No.: 1797224-72-6
M. Wt: 299.378
InChI Key: JCESGRSMMXMFEN-UHFFFAOYSA-N
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Description

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both pyrimidine and dimethylphenyl groups, suggests potential biological activity and utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea typically involves the reaction of 2-(dimethylamino)pyrimidine-4-carbaldehyde with 3,5-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The purification process might also be scaled up using industrial chromatography systems or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or pyrimidine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways, given its structural similarity to known bioactive compounds.

    Medicine: As a candidate for drug development, particularly in the areas of cancer, infectious diseases, and neurological disorders.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure suggests it may inhibit or modulate the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Dimethylamino)pyrimidin-2-yl)-3-(3,5-dimethylphenyl)urea: Similar structure but different substitution pattern on the pyrimidine ring.

    1-(2-(Dimethylamino)pyrimidin-4-yl)-3-phenylurea: Lacks the dimethyl groups on the phenyl ring.

    1-(2-(Dimethylamino)pyrimidin-4-yl)-3-(3,5-dimethylphenyl)thiourea: Contains a thiourea group instead of a urea group.

Uniqueness

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea is unique due to its specific combination of functional groups and substitution patterns. This uniqueness may confer distinct biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(3,5-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-11-7-12(2)9-14(8-11)20-16(22)18-10-13-5-6-17-15(19-13)21(3)4/h5-9H,10H2,1-4H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCESGRSMMXMFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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